Telatinib - 75747-14-7

Telatinib

Catalog Number: EVT-283271
CAS Number: 75747-14-7
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telatinib (BAY 57-9352) is a synthetic small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is an orally bioavailable mesylate salt analog of the benzoquinone ansamycin antibiotic geldanamycin. [] In scientific research, Telatinib serves as a valuable tool for investigating angiogenesis, tumor growth, and drug resistance mechanisms. It is primarily recognized for its potent inhibitory activity against several receptor tyrosine kinases (RTKs) involved in these processes. []

Future Directions
  • Biomarker Development: Identifying predictive biomarkers for Telatinib response could improve patient selection for therapy. [, ]
  • Combination Therapies: Further exploration of Telatinib in combination with other anticancer agents, such as immunotherapy or targeted therapies, may enhance efficacy. [, , ]
  • Drug Resistance Mechanisms: Investigating mechanisms of resistance to Telatinib could lead to strategies for overcoming or delaying drug resistance. []
  • New Applications: Exploring the potential of Telatinib in other diseases characterized by angiogenesis or dysregulated RTK signaling, such as ophthalmological diseases or fibrotic diseases. []

BAY 60-8246

  • Compound Description: BAY 60-8246 is the primary metabolite of telatinib. Pharmacokinetic studies show that co-administration of telatinib and docetaxel resulted in slight to moderate decreases in the AUC(0-12) and Cmax of both telatinib and BAY 60-8246. []

17-Allylaminogeldanamycin (17-AAG)

  • Compound Description: 17-AAG, also known as tanespimycin, is a synthetic analog of geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic. Like telatinib, 17-AAG inhibits heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins, many of which are involved in cancer cell growth and survival. []

Geldanamycin

  • Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that exhibits potent antitumor activity. It acts by binding to and inhibiting the molecular chaperone heat shock protein 90 (Hsp90). [, ]

Bevacizumab

  • Compound Description: Bevacizumab (Avastin) is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a key regulator of angiogenesis. It binds to and neutralizes circulating VEGF-A, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. [, , ]
  • Compound Description: Docetaxel is a chemotherapy drug that belongs to the taxane class of microtubule-stabilizing agents. It inhibits cell division by interfering with the breakdown of microtubules, which are essential for cell structure and function. []
  • Relevance: Docetaxel is often used in combination with other anti-cancer agents, including tyrosine kinase inhibitors like telatinib. A Phase Ib study evaluated the safety and efficacy of telatinib in combination with docetaxel in patients with advanced solid tumors, and the combination was found to be tolerable and demonstrated promising anti-tumor activity. []

Capecitabine

  • Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. 5-FU is an antimetabolite that interferes with DNA synthesis and repair, ultimately leading to cell death. [, , ]
  • Relevance: Capecitabine is often combined with other chemotherapy drugs, such as irinotecan and cisplatin, for the treatment of various cancers. Studies have investigated the combination of telatinib with capecitabine and irinotecan or cisplatin in patients with advanced solid tumors. While the combinations showed promising anti-tumor activity, they also resulted in increased toxicity compared to the single agents alone. [, , ]

Irinotecan

  • Compound Description: Irinotecan is a chemotherapy drug that belongs to the topoisomerase I inhibitor class. It inhibits the action of topoisomerase I, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. [, ]
  • Relevance: Irinotecan is often combined with other chemotherapy drugs, such as capecitabine and 5-fluorouracil (5-FU), for the treatment of various cancers, including colorectal cancer. Studies have investigated the combination of telatinib with irinotecan and capecitabine in patients with advanced solid tumors, but with increased toxicity. [, ]
  • Compound Description: Cisplatin is a chemotherapy drug that belongs to the platinum-based alkylating agent class. It works by crosslinking DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death. [, ]
  • Relevance: Cisplatin is commonly used in combination with other chemotherapy drugs for the treatment of a variety of cancers. Studies have combined telatinib with cisplatin and capecitabine as a first-line treatment for advanced gastric or gastroesophageal junction cancer. While this combination showed promising anti-tumor activity, it also resulted in increased toxicity compared to the single agents. [, ]
Source and Classification

Tanespimycin is derived from the fermentation of Streptomyces hygroscopicus, a bacterium known for producing various bioactive compounds. It belongs to the class of ansamycin antibiotics and is specifically categorized as an HSP90 inhibitor. Its chemical structure allows it to interact with the ATP-binding site of HSP90, leading to the degradation of client oncoproteins that are essential for tumor cell survival .

Synthesis Analysis

The synthesis of tanespimycin typically begins with geldanamycin. One method involves dissolving 200 mg (0.357 mmol) of geldanamycin in 10 mL of anhydrous dimethylformamide at ambient temperature. An allylamine solution is added, and the mixture is stirred under nitrogen overnight. The reaction's progress is monitored using thin-layer chromatography, and upon completion, the solvent is removed under reduced pressure. The crude product is then recrystallized from a water-ethanol mixture to yield tanespimycin .

Key Synthesis Parameters

  • Starting Material: Geldanamycin
  • Solvent: Anhydrous dimethylformamide
  • Temperature: Ambient
  • Reaction Time: Overnight
  • Monitoring Technique: Thin-layer chromatography
Molecular Structure Analysis

Tanespimycin has a complex molecular structure characterized by its ansa ring system, which includes a quinone moiety essential for its biological activity. The molecular formula of tanespimycin is C_22H_24N_2O_6, with a molecular weight of approximately 396.44 g/mol. The structure features multiple functional groups, including hydroxyl and carbonyl groups, which are critical for its interaction with HSP90.

Structural Features

  • Molecular Formula: C_22H_24N_2O_6
  • Molecular Weight: 396.44 g/mol
  • Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.
Chemical Reactions Analysis

Tanespimycin undergoes various chemical reactions primarily related to its interaction with HSP90 and other cellular proteins. The compound binds to the ATP-binding site of HSP90, inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of client proteins involved in oncogenic signaling pathways.

Relevant Chemical Reactions

  • Binding Reaction: Tanespimycin + HSP90 → Inhibited HSP90 complex
  • Degradation Pathway: Inhibited HSP90 leads to proteasomal degradation of client proteins.
Mechanism of Action

The primary mechanism by which tanespimycin exerts its anti-cancer effects involves the inhibition of HSP90. By binding to HSP90, tanespimycin prevents the proper folding and stabilization of several key oncogenic proteins, including those involved in cell cycle regulation and apoptosis. This disruption leads to increased degradation of these proteins through proteasomal pathways, ultimately resulting in cancer cell death.

Mechanistic Insights

  • Target Protein: Heat shock protein 90 (HSP90)
  • Effect on Oncogenic Proteins: Induces degradation of client proteins such as AKT, HER2, and BRAF.
  • Cellular Outcomes: G1 and G2 cell cycle arrest; increased sensitivity to chemotherapeutic agents like cytarabine .
Physical and Chemical Properties Analysis

Tanespimycin exhibits several notable physical and chemical properties that influence its therapeutic application:

  • Solubility: Tanespimycin is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • Melting Point: The melting point ranges from 118°C to 120°C.
Applications

Tanespimycin has been primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: Clinical trials have evaluated tanespimycin's efficacy in combination with other chemotherapeutic agents for treating acute leukemia and lymphoma.
  2. Research Tool: It serves as a valuable tool for studying the role of HSP90 in cancer biology and therapeutic resistance.
  3. Drug Formulation Development: Efforts are ongoing to develop micellar formulations that enhance the solubility and bioavailability of tanespimycin .
Molecular Pharmacology of Tanespimycin

Hsp90 Inhibition Mechanisms and Client Protein Regulation

HSP90 exists as a homodimer that undergoes coordinated conformational changes (open to closed states) during its ATP-dependent chaperone cycle. Tanespimycin locks HSP90 in an ADP-bound state, preventing the formation of mature complexes with co-chaperones like HOP, p23, and Aha1 that facilitate client protein activation [8]. This interruption causes misfolding of kinase clients and recruitment of ubiquitin ligases (e.g., CHIP), leading to proteasomal degradation. Approximately 200 client proteins depend on HSP90 for stability, including transcription factors (HSF1, mutant p53), kinases (HER2, BRAF, AKT), and steroid hormone receptors (androgen receptor) [3] [8]. Degradation kinetics vary by client; HER2 shows depletion within 6–12 hours in breast cancer models, while RAF-1 requires 24–48 hours for significant reduction [6].

Table 2: Clinically Relevant HSP90 Client Proteins Targeted by Tanespimycin [1] [3] [6]

Client ProteinRole in OncogenesisFunctional Consequence of Degradation
HER2/ErbB2Receptor tyrosine kinase; breast/GI cancersLoss of PI3K/AKT and MAPK pathway activation
AKT/PKBSer/Thr kinase; survival signalingReduced inhibition of pro-apoptotic factors
BRAF (mutant)MAPK pathway kinase; melanomaDecreased ERK activation and proliferation
BCR-ABLFusion kinase; CMLImpaired myeloid cell survival
SurvivinApoptosis inhibitor; multiple cancersSensitization to extrinsic apoptosis pathways
HIF-1αHypoxia response; angiogenesisReduced VEGF production

Tumor-Selective Binding to Activated Hsp90 Conformations

Tanespimycin exhibits 100-fold higher binding affinity for HSP90 in tumor cells compared to normal tissues due to preferential recognition of activated HSP90 conformations enriched in malignancies [2]. Tumor HSP90 predominantly exists in multi-chaperone complexes (e.g., with HSP70, CDC37) that exhibit elevated ATPase activity and adopt a high-affinity conformation for inhibitors. In contrast, normal cells harbor HSP90 in uncomplexed, latent states with reduced ATPase function and lower drug-binding capacity [2]. This selectivity arises because oncogenic stressors (e.g., mutant KRAS signaling, hypoxia) drive HSP90 into activated complexes to stabilize mutated/overexpressed oncoproteins. Consequently, tanespimycin accumulates more robustly in tumor cells, with studies showing 5–10× higher intracellular concentrations than in adjacent normal tissues [5].

Table 3: Differences in HSP90 Conformations Between Normal and Tumor Cells [2] [5]

FeatureTumor HSP90Normal HSP90
Complex StateMulti-chaperone complexes (HSP70, CDC37)Predominantly uncomplexed
ATPase ActivityHighLow
Tanespimycin Affinity~100-fold higher bindingBaseline binding
Primary LocalizationCytosol, upregulated in oncogenic signaling hubsGeneral cytosol
Driving FactorsOncogene activation (KRAS, MYC), proteotoxic stressHomeostatic protein maintenance

Downstream Effects on Oncogenic Signaling Pathways

Tanespimycin simultaneously disrupts multiple cancer-driving pathways through client protein degradation:

  • HER2 Signaling: In HER2+ breast cancer, tanespimycin depletes HER2 and downstream effectors (AKT, RAF-1), overcoming trastuzumab resistance. Clinical studies demonstrated a 22% response rate and 59% clinical benefit rate in trastuzumab-refractory patients, validating HER2 as a critically sensitive client [6] [8].
  • PI3K/AKT Pathway: AKT degradation abrogates survival signals, reducing phosphorylation of BAD, FOXO, and GSK3β. This sensitizes cells to apoptosis, particularly in tumors with PTEN loss or PI3K mutations [3] [6].
  • KRAS-Driven Pathways: In KRAS-mutant cancers (e.g., pancreatic, lung), tanespimycin depletes downstream clients like CRAF, AKT, and CDC37, suppressing MAPK and PI3K signaling. Synthetic lethality occurs due to KRAS oncoproteins' reliance on HSP90 for stability [3] [5].
  • IGF-1R Signaling: IGF-1R degradation impairs glucose metabolism and survival in sarcomas and breast cancers, with preclinical models showing reduced metastasis [8].

Table 4: Impact of Tanespimycin on Key Oncogenic Pathways [3] [5] [6]

PathwayKey Clients AffectedFunctional OutcomeTherapeutic Context
HER2 SignalingHER2, AKT, CDC37Growth arrest, restored trastuzumab sensitivityHER2+ breast cancer
MAPK SignalingCRAF, BRAF, ERBB2Reduced proliferation; G1/S arrestKRAS-mutant cancers, melanoma
PI3K/AKT/mTORAKT, PDK1, mTORLoss of survival signals; BAD activationPTEN-null tumors
Apoptosis RegulationSurvivin, BCL-2, XIAPCaspase activation; MOMPGlioblastoma, myeloma
AngiogenesisHIF-1α, VEGFR2Reduced VEGF production; endothelial apoptosisSolid tumors

Induction of Apoptosis via Proteasomal Degradation of Survival Factors

Tanespimycin induces apoptosis through dual mechanisms:

  • Direct Depletion of Anti-Apoptotic Clients: Degradation of survivin, XIAP, and BCL-2 family members disrupts mitochondrial integrity, enabling cytochrome c release and caspase-9 activation. In glioblastoma, tanespimycin-mediated survivin loss sensitizes cells to TRAIL-induced apoptosis by 80% compared to either agent alone [4].
  • BAX-Dependent Apoptosis: In colon cancer models (HCT116), tanespimycin activates BAX, triggering mitochondrial outer membrane permeabilization (MOMP). BAX-knockout cells shift death mechanisms to necrosis but retain overall drug sensitivity due to persistent cytostasis [7].

Proteasome dependence is absolute; co-treatment with bortezomib (proteasome inhibitor) blocks client degradation and apoptosis. This synergy underpins the 41% response rate observed in bortezomib-naïve multiple myeloma patients in clinical trials [6] [8].

Table 5: Apoptotic Factors Regulated by Tanespimycin-Induced Degradation [4] [7]

TargetClassMechanism of Apoptotic InductionEvidence Model
SurvivinIAP familyDerepression of caspase-3/-7; mitotic catastropheGlioblastoma (U87, LN229 cells)
BCL-2Anti-apoptotic BCL-2Enhanced BAX/BAK oligomerizationLymphoma xenografts
MCL-1Anti-apoptotic BCL-2Loss of mitochondrial protectionMyeloma cell lines
AKTSer/Thr kinaseFOXO-mediated BIM expressionColon cancer (HCT116)
Mutant p53Transcription factorPuma/Noxa inductionTP53-mutant cell lines

Properties

CAS Number

75747-14-7

Product Name

Tanespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.